Lower Lipophilicity (XLogP3) Relative to Pyridine and Pyrimidine Analogs
The pyrazin-2-yl analog exhibits an XLogP3 of 2.0, compared to 3.1 for the pyridin-2-yl analog and 2.7 for the pyrimidin-2-yl analog [1][2][3]. This log unit reduction indicates substantially higher polarity and aqueous solubility.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.0 (PubChem computed property) |
| Comparator Or Baseline | 4-Phenyl-2-(pyridin-2-yl)thiazole-5-carboxylic acid (XLogP3 = 3.1); 4-Phenyl-2-(pyrimidin-2-yl)thiazole-5-carboxylic acid (XLogP3 = 2.7) |
| Quantified Difference | Δ = -1.1 log units vs pyridyl; Δ = -0.7 log units vs pyrimidinyl |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
Lower lipophilicity generally correlates with reduced off-target promiscuity and improved pharmacokinetic profiles, making this compound preferred in fragment-based drug discovery or when aiming for lower logP lead series.
- [1] PubChem Compound Summary for CID 73995903, 4-Phenyl-2-(pyrazin-2-yl)-1,3-thiazole-5-carboxylic acid. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 73012805, 4-Phenyl-2-(2-pyridyl)thiazole-5-carboxylic acid. National Center for Biotechnology Information, 2025. View Source
- [3] PubChem Compound Summary for CID 44109172, 4-Phenyl-2-(pyrimidin-2-yl)thiazole-5-carboxylic acid. National Center for Biotechnology Information, 2025. View Source
